1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-Cyclobutyl-3-iodobicyclo[111]pentane is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its rigidity and distinctive three-dimensional structure
Preparation Methods
The synthesis of 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane typically involves the use of bicyclo[1.1.1]pentane derivatives. One common method includes the Cu(I)-catalyzed 1,3-dipolar cycloaddition, also known as “click” chemistry, which allows for the introduction of various substituents onto the bicyclo[1.1.1]pentane core . Another approach involves the Sonogashira coupling reaction, which is used to append larger chromophoric groups onto the core . These methods are advantageous due to their modularity and efficiency.
Chemical Reactions Analysis
1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Cu(I)-catalyzed 1,3-dipolar cycloaddition, to form triazole derivatives.
Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups onto the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include copper(I) catalysts, alkynes, and various nucleophiles. The major products formed from these reactions are typically substituted bicyclo[1.1.1]pentane derivatives with enhanced chemical and physical properties.
Scientific Research Applications
1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows it to mimic the geometry of other functional groups, thereby altering the physicochemical and pharmacokinetic properties of the molecules it is incorporated into . The pathways involved typically include interactions with enzymes and receptors, leading to changes in biological activity.
Comparison with Similar Compounds
1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as 1-azido-3-iodobicyclo[1.1.1]pentane and 1-ethynylbicyclo[1.1.1]pentane . These compounds share the same core structure but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its cyclobutyl and iodine substituents, which provide distinct reactivity and potential for further functionalization.
Properties
Molecular Formula |
C9H13I |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
1-cyclobutyl-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H13I/c10-9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2 |
InChI Key |
HWFIQFLFFSWRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)I |
Origin of Product |
United States |
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